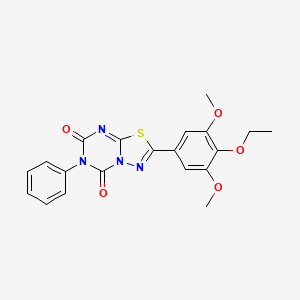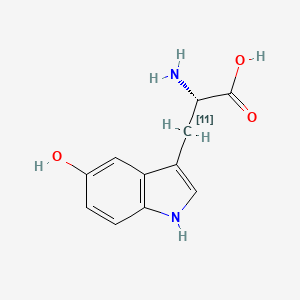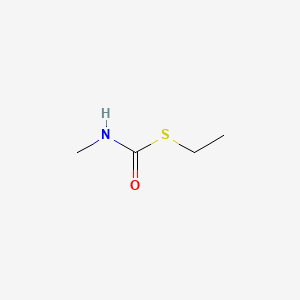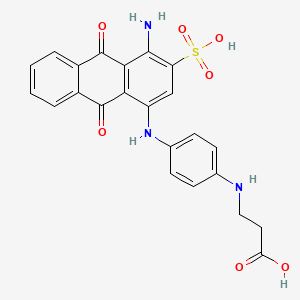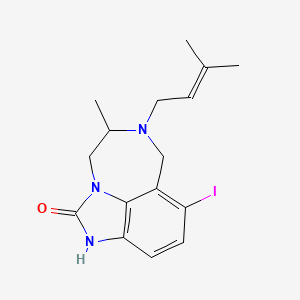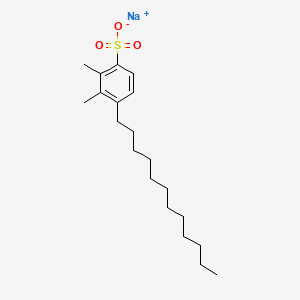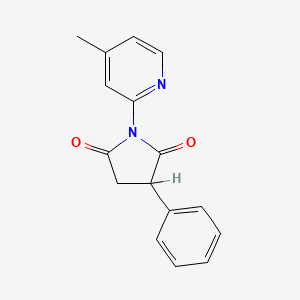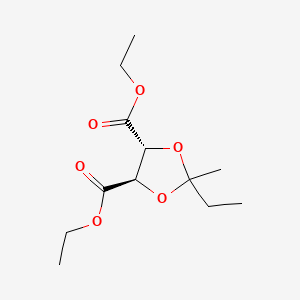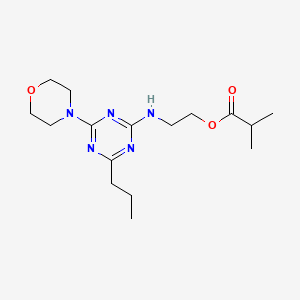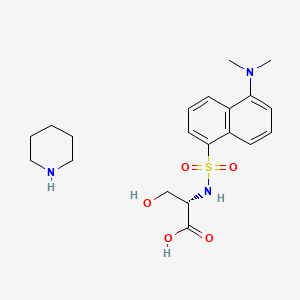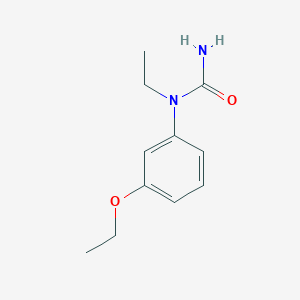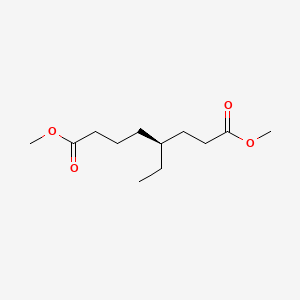
Octanedioic acid, ethyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of octanedioic acid, where two of the carboxylic acid groups have been esterified with ethanol and methanol, respectively. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of octanedioic acid with methanol and ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for efficient and controlled reaction conditions.
Types of Reactions:
Hydrolysis: Octanedioic acid, ethyl-, dimethyl ester can undergo hydrolysis to yield octanedioic acid and ethanol/methanol.
Reduction: The compound can be reduced to produce octanedioic acid, ethyl-, monomethyl ester or octanedioic acid, ethyl-, diethyl ester.
Oxidation: Oxidation reactions can convert the compound into various oxidized derivatives, such as octanedioic acid, ethyl-, dimethyl anhydride.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalysts, and heat.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed:
Hydrolysis: Octanedioic acid, ethanol, and methanol.
Reduction: Octanedioic acid, ethyl-, monomethyl ester or octanedioic acid, ethyl-, diethyl ester.
Oxidation: Octanedioic acid, ethyl-, dimethyl anhydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a substrate in biochemical assays and studies related to metabolic pathways. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which octanedioic acid, ethyl-, dimethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Octanedioic acid, dimethyl ester: This compound is similar but lacks the ethyl group.
Suberic acid, dimethyl ester: Another ester derivative of octanedioic acid.
Dimethyl suberate: A common name for octanedioic acid, dimethyl ester.
Uniqueness: Octanedioic acid, ethyl-, dimethyl ester is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
72779-07-8 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
dimethyl (4S)-4-ethyloctanedioate |
InChI |
InChI=1S/C12H22O4/c1-4-10(8-9-12(14)16-3)6-5-7-11(13)15-2/h10H,4-9H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
KSQIHGHBSYMFFR-JTQLQIEISA-N |
Isomerische SMILES |
CC[C@@H](CCCC(=O)OC)CCC(=O)OC |
Kanonische SMILES |
CCC(CCCC(=O)OC)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


